

solubility of 4-methyl-2-nitrobenzyl alcohol in organic solvents

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Compound of Interest

Compound Name: *(4-Methyl-2-nitrophenyl)methanol*

Cat. No.: B1423743

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An In-depth Technical Guide to the Solubility of 4-Methyl-2-nitrobenzyl Alcohol in Organic Solvents

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the solubility characteristics of 4-methyl-2-nitrobenzyl alcohol, a key intermediate in various synthetic applications. Understanding its behavior in different organic solvents is critical for process optimization, impurity control, and ensuring the reproducibility of synthetic protocols. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound's solubility profile.

Introduction: The "Why" Behind Solubility Analysis

In any chemical synthesis, controlling the solubility of reactants, intermediates, and final products is paramount. For a compound like 4-methyl-2-nitrobenzyl alcohol, which serves as a crucial building block, its solubility directly impacts reaction kinetics, crystallization, and purification processes. An incorrect choice of solvent can lead to low yields, the formation of impurities, or difficulties in product isolation.

This guide moves beyond simple data presentation. It delves into the intermolecular forces governing the dissolution process and provides a framework for predicting solubility behavior based on the physicochemical properties of both the solute (4-methyl-2-nitrobenzyl alcohol) and the solvent.

Key Physicochemical Properties of 4-Methyl-2-nitrobenzyl Alcohol:

- Molecular Structure: The presence of a hydroxyl (-OH) group, a nitro (-NO₂) group, and an aromatic ring creates a molecule with both polar and non-polar characteristics.
- Hydrogen Bonding: The hydroxyl group can act as a hydrogen bond donor, while the oxygen atoms of the nitro and hydroxyl groups can act as hydrogen bond acceptors. This is a dominant factor in its interaction with protic solvents.
- Polarity: The nitro group is strongly electron-withdrawing, inducing a significant dipole moment in the molecule.

Quantitative Solubility Profile

The solubility of 4-methyl-2-nitrobenzyl alcohol has been experimentally determined in a range of organic solvents at various temperatures. The data presented below, derived from systematic studies, offers a quantitative basis for solvent selection.

Solubility Data

The mole fraction solubility (x) of 4-methyl-2-nitrobenzyl alcohol was measured across a temperature range of 278.15 K to 313.15 K in thirteen different organic solvents. This range is particularly relevant for typical laboratory and pilot-plant operating conditions.

Table 1: Mole Fraction Solubility (x) of 4-Methyl-2-nitrobenzyl Alcohol in Various Solvents at Different Temperatures (K)

Temperature (K)	Methanol	Ethanol	Propan-1-ol	Propan-2-ol	Butan-1-ol	Butan-2-ol
278.15	0.1337	0.0911	0.0701	0.0615	0.0569	0.0528
283.15	0.1583	0.1098	0.0853	0.0754	0.0702	0.0656
288.15	0.1869	0.1321	0.1035	0.0921	0.0861	0.0809
293.15	0.2201	0.1585	0.1254	0.1123	0.1054	0.0995
298.15	0.2586	0.1899	0.1518	0.1368	0.1289	0.1221
303.15	0.3033	0.2273	0.1835	0.1664	0.1576	0.1497
308.15	0.3551	0.2718	0.2217	0.2021	0.1925	0.1834
313.15	0.4150	0.3248	0.2678	0.2452	0.2349	0.2245

Table 2: Mole Fraction Solubility (x) of 4-Methyl-2-nitrobenzyl Alcohol in Ethers, Esters, Ketones, and Amides (K)

Temperature (K)	2-Methoxyethanol	2-Ethoxyethanol	Ethyl Acetate	2-Butanone	N,N-Dimethylformamide	N-Methylpyrrolidone
278.15	0.1371	0.1018	0.1425	0.2315	0.4411	0.3615
283.15	0.1655	0.1245	0.1718	0.2701	0.4852	0.4053
288.15	0.1994	0.1521	0.2065	0.3135	0.5312	0.4526
293.15	0.2401	0.1855	0.2475	0.3621	0.5789	0.5035
298.15	0.2891	0.2261	0.2958	0.4162	0.6281	0.5579
303.15	0.3483	0.2755	0.3521	0.4759	0.6785	0.6158
308.15	0.4198	0.3358	0.4178	0.5413	0.7301	0.6771
313.15	0.5065	0.4093	0.4941	0.6124	0.7826	0.7415

Interpretation of Solubility Data

The experimental data reveals several key insights:

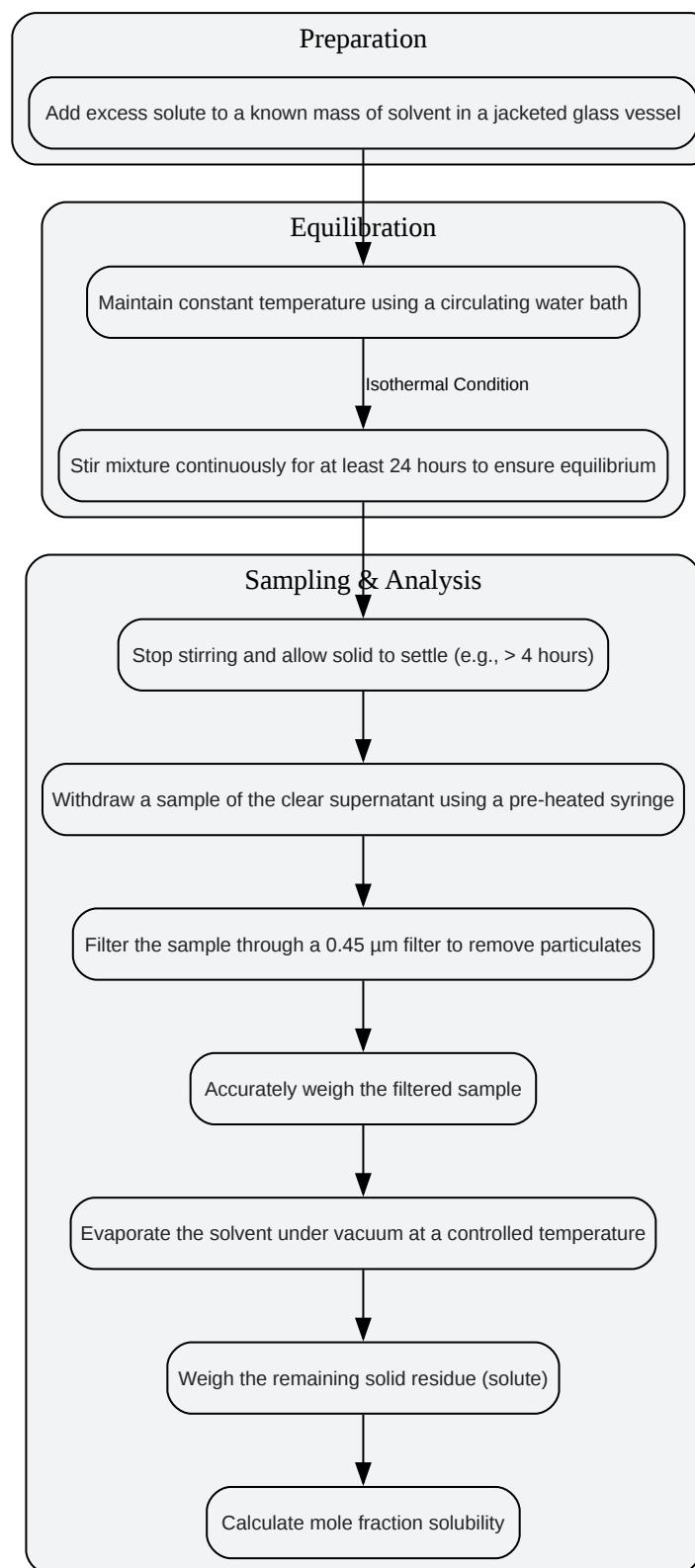
- Temperature Dependence: As expected for most solid solutes, the solubility of 4-methyl-2-nitrobenzyl alcohol is endothermic, increasing with rising temperature across all tested solvents. This relationship is crucial for developing crystallization protocols, where controlled cooling is used to induce precipitation.
- Solvent Effects:
 - High Solubility: The compound exhibits the highest solubility in strongly polar aprotic solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP). This is attributable to strong dipole-dipole interactions between the solvent and the nitro group of the solute.
 - Moderate to High Solubility: Ketones (2-butanone) and esters (ethyl acetate) also serve as excellent solvents.
 - Alcohol Series: Within the series of primary alcohols (methanol, ethanol, propan-1-ol, butan-1-ol), solubility decreases as the alkyl chain length increases. This is because the overall polarity of the alcohol decreases with a larger non-polar alkyl chain, reducing the favorability of interactions with the polar solute.
 - Low Solubility: The compound would be expected to have low solubility in non-polar solvents like toluene, although specific data points were part of the broader study.

Experimental Protocol: Gravimetric Method for Solubility Determination

To ensure the trustworthiness and reproducibility of the data, a robust experimental method is essential. The solubility data presented was determined using a well-established static gravimetric method.

Workflow for Solubility Measurement

The following diagram outlines the logical flow of the experimental procedure.

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Caption: Workflow for determining solubility via the static gravimetric method.

Step-by-Step Protocol

- Preparation: A known mass of the chosen organic solvent is added to a jacketed glass vessel equipped with a magnetic stirrer. An excess amount of 4-methyl-2-nitrobenzyl alcohol is added to ensure that a saturated solution is formed.
- Equilibration: The vessel is sealed to prevent solvent evaporation. The temperature is precisely controlled by circulating fluid from a thermostatic bath through the jacket. The mixture is stirred vigorously for a sufficient time (typically >24 hours) to ensure that solid-liquid equilibrium is reached.
- Sampling: After equilibration, stirring is stopped, and the solid is allowed to settle for several hours. A sample of the clear, supernatant liquid is carefully withdrawn using a pre-heated syringe to prevent premature crystallization upon sampling.
- Analysis: a. The withdrawn sample is immediately passed through a syringe filter (e.g., 0.45 μm PTFE) into a pre-weighed container. b. The total mass of the saturated solution (solute + solvent) is determined. c. The solvent is removed by evaporation under vacuum at a mild temperature until a constant mass is achieved. d. The mass of the remaining dry solid (the solute) is measured.
- Calculation: The mass of the solvent is calculated by subtracting the mass of the solute from the total mass of the solution. These masses are then converted to moles, and the mole fraction solubility (x) is calculated as: $x = \text{moles of solute} / (\text{moles of solute} + \text{moles of solvent})$

Thermodynamic Modeling and Predictive Insights

To extend the utility of the experimental data, thermodynamic models can be used to correlate the solubility values. These models provide a mathematical description of the system's behavior and can be used for interpolation and, with caution, extrapolation.

The solubility data for 4-methyl-2-nitrobenzyl alcohol has been successfully correlated using several well-known thermodynamic models, including the modified Apelblat equation and the Wilson model.

The Modified Apelblat Equation

The Apelblat equation is a semi-empirical model that relates mole fraction solubility (x) to temperature (T). It is a highly practical tool for process chemists.

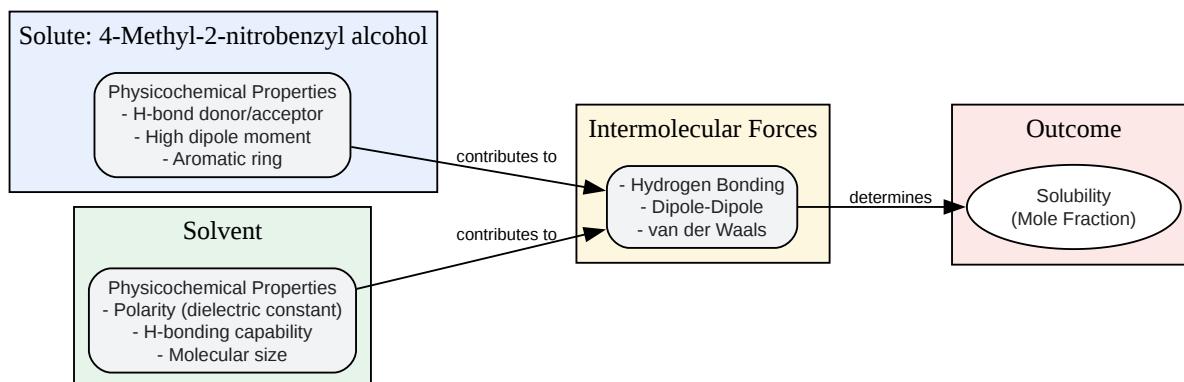
The equation is given as: $\ln(x) = A + B/T + C \ln(T)$

Where A, B, and C are empirical parameters derived from fitting the experimental data. These parameters encapsulate the non-ideal behavior of the solution and the enthalpy of fusion of the solute.

The strong correlation achieved with this model for 4-methyl-2-nitrobenzyl alcohol indicates its reliability for predicting solubility at temperatures within and slightly beyond the measured range.

Logical Relationship: From Properties to Solubility

The choice of a solvent is a multi-faceted decision based on the interplay of molecular properties. The following diagram illustrates the key relationships.



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Caption: Relationship between solute/solvent properties and solubility.

Conclusion and Practical Recommendations

The solubility of 4-methyl-2-nitrobenzyl alcohol is highly dependent on both the solvent's properties and the system's temperature.

- For High Concentration Processes: Polar aprotic solvents like DMF, NMP, and 2-butanone are the solvents of choice.
- For Crystallization/Purification: A mixed solvent system (e.g., an alcohol-water or ethyl acetate-heptane system) is often ideal. High solubility in one solvent allows for dissolution, while the addition of an anti-solvent (in which the compound is poorly soluble) facilitates controlled crystallization and purification. The decreasing solubility in longer-chain alcohols also presents opportunities for purification.
- Process Modeling: The parameters derived from thermodynamic models like the Apelblat equation can be directly integrated into process simulation software to optimize parameters such as yield, cooling rates, and solvent usage.

This guide provides the foundational data and conceptual framework necessary for making informed decisions in the handling and application of 4-methyl-2-nitrobenzyl alcohol.

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